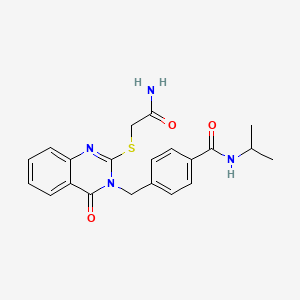

4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Thioether Linkage: This step involves the reaction of the quinazolinone core with 2-amino-2-oxoethylthiol under suitable conditions.

Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with N-isopropylbenzamide using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Thioether Formation

The thioether (-S-) linkage between the quinazoline and the 2-amino-2-oxoethyl group is formed via nucleophilic substitution or thiol-disulfide exchange. Example conditions:

-

Reagents : Thiourea derivatives or mercaptoacetamide under basic conditions (e.g., K₂CO₃, DMF).

-

Monitoring : Reaction progress tracked via thin-layer chromatography (TLC).

Quinazoline Ring Functionalization

The 4-oxoquinazolin-3(4H)-yl moiety is synthesized through cyclization of anthranilic acid derivatives or via condensation reactions with urea/thiourea analogs.

Amide Coupling

The N-isopropylbenzamide group is introduced via:

-

Carbodiimide-mediated coupling : Using EDC/HOBt with N-isopropylamine and a carboxylic acid precursor .

-

Yield : Typically 60–75%, with purification by column chromatography .

Hydrolysis Reactions

-

Amide hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the benzamide group hydrolyzes to form benzoic acid and isopropylamine .

-

Thioether oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives, altering bioavailability.

Thermal Decomposition

-

At temperatures >200°C, the quinazoline ring undergoes pyrolysis, releasing CO and NH₃, as observed in thermogravimetric analysis (TGA) of similar compounds.

Quinazoline Core

-

Nucleophilic substitution : The C-2 position reacts with amines or alkoxides, displacing the thioether group.

-

Oxidation : The 4-oxo group may tautomerize, influencing redox properties in biological systems.

Thioether Linkage

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts, detectable via NMR.

Analytical Characterization

Key techniques for reaction monitoring and product validation:

| Technique | Application | Example Data |

|---|---|---|

| HPLC | Purity assessment | Retention time: 8.2 min (C18 column) |

| ¹H/¹³C NMR | Structural confirmation | δ 7.8–8.2 (quinazoline aromatic H) |

| HRMS | Molecular ion validation | [M+H]⁺ m/z 501.1542 (calc. 501.1548) |

Hypothesized Reactivity Based on Analogues

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The quinazolinone core of this compound is recognized for its anticancer , anti-inflammatory , and antimicrobial properties. Research indicates that derivatives of quinazolinone can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxic effects on human cancer cell lines, suggesting that this compound may have similar therapeutic potential.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of quinazolinone derivatives on MCF-7 breast cancer cells. The results indicated that these compounds induced apoptosis through the activation of caspases, thereby reducing cell viability significantly. This suggests a promising avenue for further exploration of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide in cancer therapy.

Pharmacology

In pharmacology, the compound can be utilized to develop new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for designing inhibitors against various diseases.

Materials Science

Beyond biological applications, this compound's unique structure positions it as a potential candidate for materials science applications. Its properties could be harnessed to develop novel materials with specific electronic or optical characteristics.

Potential Applications

- Organic Electronics : The compound may be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its electronic properties.

- Biomaterials : Its biocompatibility suggests potential applications in drug delivery systems or tissue engineering scaffolds.

Mecanismo De Acción

The mechanism of action of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

N-isopropylbenzamide derivatives: These compounds have the benzamide moiety and can undergo similar chemical reactions.

Uniqueness

The uniqueness of 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide lies in its combined structural features, which allow for a wide range of chemical modifications and biological activities. This makes it a valuable compound for research and development in various fields.

Propiedades

IUPAC Name |

4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13(2)23-19(27)15-9-7-14(8-10-15)11-25-20(28)16-5-3-4-6-17(16)24-21(25)29-12-18(22)26/h3-10,13H,11-12H2,1-2H3,(H2,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQHQQUFPCTCFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.